

# PNU-100766-d8 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to PNU-100766-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **PNU-100766-d8**, a deuterated analog of the oxazolidinone antibiotic Linezolid. This document details its chemical properties, mechanism of action, and relevant experimental protocols for its study.

### **Core Compound Information**

**PNU-100766-d8** is the deuterated form of PNU-100766, more commonly known as Linezolid. [1] Linezolid was the first oxazolidinone antibiotic to be approved for clinical use and is effective against serious infections caused by Gram-positive bacteria that have developed resistance to other antibiotics.[1] The deuteration of the molecule is often employed in drug development to study its pharmacokinetic and metabolic profiles.[1]

### **Chemical and Physical Properties**

The key identifiers and molecular characteristics of **PNU-100766-d8** are summarized in the table below.



| Property          | Value                                                                                            |  |
|-------------------|--------------------------------------------------------------------------------------------------|--|
| CAS Number        | 1032182-14-1                                                                                     |  |
| Molecular Formula | C16H12D8FN3O4                                                                                    |  |
| Molecular Weight  | 345.40 g/mol                                                                                     |  |
| Synonyms          | Deuterated Labeled Linezolid                                                                     |  |
| Target            | Bacterial Protein Synthesis                                                                      |  |
| Storage           | 4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month (protect from light). |  |

# Mechanism of Action: Inhibition of Bacterial Protein Synthesis

PNU-100766 exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[1] This mechanism is distinct from many other classes of antibiotics, which allows it to be effective against strains that have developed resistance to other drugs.[2]

The primary target of PNU-100766 is the bacterial ribosome. It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit.[3] Specifically, it targets the P site within the peptidyl transferase center, which is crucial for the binding of the initiator tRNA (fMet-tRNA).[3] By binding to this site, PNU-100766 prevents the formation of the 70S initiation complex, a critical step for the commencement of protein synthesis.[3] This action effectively halts the production of essential bacterial proteins, leading to a bacteriostatic effect against staphylococci and enterococci, and a bactericidal effect against streptococci.[4]

### Signaling Pathway of Inhibition

The following diagram illustrates the bacterial protein synthesis initiation pathway and the point of inhibition by PNU-100766.





Click to download full resolution via product page

Bacterial protein synthesis initiation and PNU-100766 inhibition.

## In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for PNU-100766 (Linezolid) against a range of Gram-positive bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.



| Bacterial Species                 | MIC₅₀ (μg/mL) | MIC <sub>90</sub> (μg/mL) |
|-----------------------------------|---------------|---------------------------|
| Staphylococcus aureus<br>(MSSA)   | -             | 4                         |
| Staphylococcus aureus<br>(MRSA)   | -             | 4                         |
| Staphylococcus epidermidis (MSSE) | -             | 2                         |
| Staphylococcus epidermidis (MRSE) | -             | 2                         |
| Enterococcus faecalis             | -             | 4                         |
| Enterococcus faecium              | -             | 4                         |
| Streptococcus pyogenes            | -             | 2                         |
| Streptococcus pneumoniae          | -             | 1                         |
| Nocardia brasiliensis             | 1             | 2                         |

Data for PNU-100766 (Linezolid) from various in vitro studies.[4][5]

## **Experimental Protocols**

This section provides detailed methodologies for key experiments to study the activity and mechanism of PNU-100766.

#### **Broth Microdilution for MIC Determination**

This protocol is used to determine the minimum inhibitory concentration of PNU-100766 against a specific bacterial strain.

- Preparation of Inoculum:
  - From a fresh culture (e.g., 18-24 hours on an agar plate), select 3-5 colonies of the test bacterium.



- Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10<sup>8</sup> CFU/mL.
- Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup>
  CFU/mL in the test wells.
- Preparation of PNU-100766 Dilutions:
  - Prepare a stock solution of PNU-100766 in a suitable solvent (e.g., DMSO).
  - Perform serial two-fold dilutions of the stock solution in sterile broth in a 96-well microtiter plate to obtain a range of concentrations.
- Inoculation and Incubation:
  - Add the prepared bacterial inoculum to each well of the microtiter plate containing the PNU-100766 dilutions.
  - Include a growth control well (inoculum without the drug) and a sterility control well (broth only).
  - Incubate the plate at 35-37°C for 16-20 hours in ambient air.
- Determination of MIC:
  - After incubation, visually inspect the wells for turbidity.
  - The MIC is the lowest concentration of PNU-100766 that completely inhibits visible growth of the bacterium.

## **Cell-Free Translation Inhibition Assay**

This assay determines the effect of PNU-100766 on bacterial protein synthesis in a cell-free system.

Preparation of S30 Extract:



- o Culture a suitable bacterial strain (e.g., E. coli) to the mid-logarithmic phase of growth.
- Harvest the cells by centrifugation and wash them with a suitable buffer.
- Lyse the cells using a French press or sonication.
- Centrifuge the lysate at 30,000 x g to remove cell debris, resulting in the S30 supernatant.
- Pre-incubate the S30 extract to degrade endogenous mRNA.

#### Translation Reaction:

- Set up the translation reaction mixture containing the S30 extract, a buffer system, amino acids (including a radiolabeled amino acid like <sup>35</sup>S-methionine), an energy source (ATP, GTP), and a template mRNA (e.g., encoding a reporter protein like luciferase).
- Add varying concentrations of PNU-100766 to the reaction mixtures.
- Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
- · Measurement of Protein Synthesis:
  - Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid, TCA).
  - Collect the precipitated protein on a filter paper.
  - Wash the filter to remove unincorporated radiolabeled amino acids.
  - Measure the radioactivity of the precipitated protein using a scintillation counter.
  - The level of radioactivity is proportional to the amount of protein synthesized.

#### Data Analysis:

- Calculate the percentage of inhibition of protein synthesis for each concentration of PNU-100766 compared to a no-drug control.
- Determine the IC<sub>50</sub> value, which is the concentration of PNU-100766 that inhibits protein synthesis by 50%.[6]



## **Experimental Workflow and Logical Relationships**

The following diagram outlines a typical workflow for identifying and characterizing a novel antibiotic that targets bacterial protein synthesis, using PNU-100766 as an example.





Click to download full resolution via product page

Characterization workflow for a protein synthesis inhibiting antibiotic.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Initiation of Protein Synthesis in Bacteria PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of PNU-100766 (linezolid), a new oxazolidinone antimicrobial, against Nocardia brasiliensis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PNU-100766-d8 CAS number and molecular weight].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b196449#pnu-100766-d8-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com